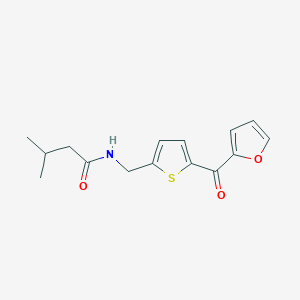

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-3-methylbutanamide

Description

Properties

IUPAC Name |

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-10(2)8-14(17)16-9-11-5-6-13(20-11)15(18)12-4-3-7-19-12/h3-7,10H,8-9H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCRHIMFKVPXEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NCC1=CC=C(S1)C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-3-methylbutanamide, identified by its CAS number 1797859-92-7, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 366.4 g/mol. The structure includes a furan ring, a thiophene moiety, and an amide functional group, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄N₂O₅S₂ |

| Molecular Weight | 366.4 g/mol |

| CAS Number | 1797859-92-7 |

Antimicrobial Activity

Research indicates that compounds containing both furan and thiophene rings exhibit significant antimicrobial properties. A study on derivatives of furan and thiophene demonstrated their ability to inhibit bacterial growth, suggesting that this compound may share similar properties due to its structural components .

Anti-inflammatory Effects

Compounds with thiophene groups have been associated with anti-inflammatory activities. Investigations into related structures have shown that they can modulate inflammatory pathways, potentially making this compound effective in reducing inflammation in various models .

Cytotoxicity and Cancer Research

The compound's cytotoxic effects have been evaluated in cancer cell lines. Preliminary studies suggest that it may induce apoptosis in certain cancer cells, likely through the activation of specific signaling pathways. The exact mechanisms remain under investigation but may involve the modulation of cell cycle regulators .

Case Studies

- In Vitro Studies : In a study assessing the cytotoxic effects of similar compounds on breast cancer cells, it was found that derivatives with furan and thiophene groups significantly inhibited cell proliferation at concentrations ranging from 10 to 50 µM .

- Animal Models : Animal studies have shown that compounds with structural similarities to this compound exhibit reduced tumor growth in xenograft models, indicating potential as an anticancer agent .

The biological activity of this compound is likely attributed to:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in inflammatory processes and cancer progression.

- Receptor Modulation : The compound may interact with specific receptors that regulate cell proliferation and survival, contributing to its cytotoxic effects.

- Oxidative Stress Induction : It may enhance oxidative stress within cells, leading to apoptosis in cancer cells while sparing normal cells.

Comparison with Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes structurally related thiophene- or furan-containing compounds, highlighting differences in functional groups, molecular features, and reported biological activities:

Critical Analysis of Structural Differences and Implications

Electron-Withdrawing vs. The cyano group in compound 5an may increase polarity, affecting solubility and membrane permeability relative to the target compound.

Core Heterocycle Influence: Thiophene vs. Isoxazole in introduces a rigid, nitrogen-oxygen heterocycle, which may improve metabolic stability compared to thiophene.

Side Chain Modifications: The 3-methylbutanamide chain in the target compound likely enhances lipophilicity, favoring passive diffusion across biological membranes. In contrast, piperazinyl quinolones incorporate basic nitrogen atoms, enabling cation formation and improved solubility in acidic environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.